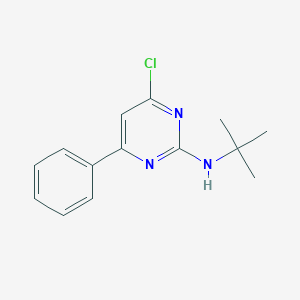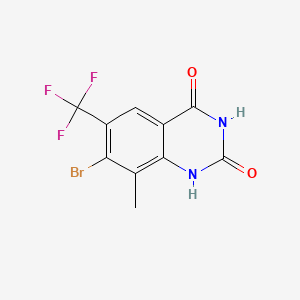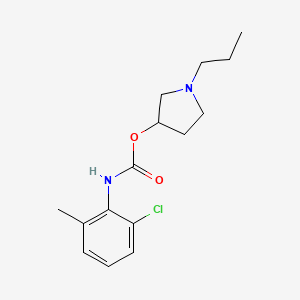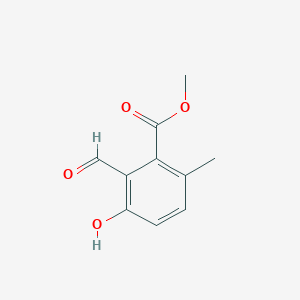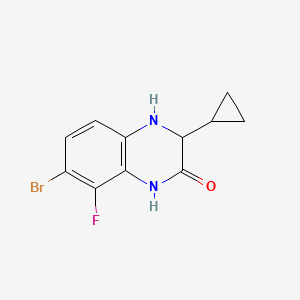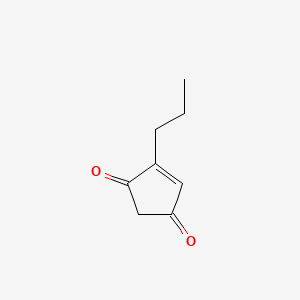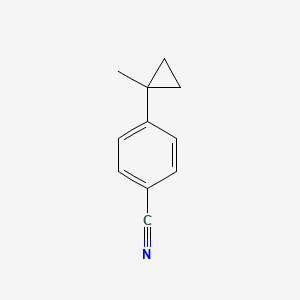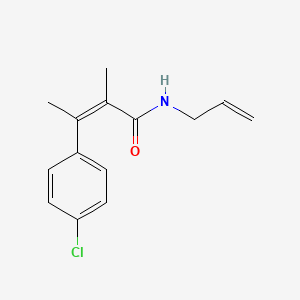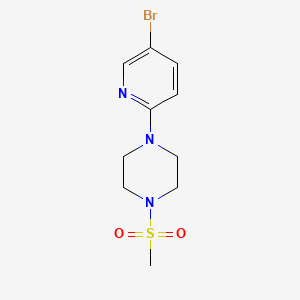
1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C10H14BrN3O2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the bromopyridinyl and methylsulfonyl groups in this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine typically involves the following steps:
Bromination: The starting material, 2-pyridylpiperazine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridine ring.
Methylsulfonylation: The brominated intermediate is then reacted with a methylsulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine to introduce the methylsulfonyl group at the 4-position of the piperazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. The process is typically carried out in large-scale reactors with continuous monitoring and control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., K2CO3, NaH), and catalysts (e.g., Pd, Cu).
Oxidation and Reduction: Oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and solvents (e.g., ethanol, THF).
Coupling Reactions: Organoboranes, halides, palladium catalysts, and bases (e.g., K2CO3, NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Biology: The compound is used in the study of biological processes and pathways, particularly those involving piperazine derivatives.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents, especially those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine depends on its specific application and target. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and ion channels, to modulate their activity. The presence of the bromopyridinyl and methylsulfonyl groups can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.
Comparación Con Compuestos Similares
1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)piperazine: Lacks the methylsulfonyl group, which may result in different chemical reactivity and biological activity.
1-(5-Chloropyridin-2-yl)-4-(methylsulfonyl)piperazine: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
1-(5-Bromopyridin-2-yl)-4-(methylthio)piperazine: Has a methylthio group instead of methylsulfonyl, leading to different chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H14BrN3O2S |
|---|---|
Peso molecular |
320.21 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C10H14BrN3O2S/c1-17(15,16)14-6-4-13(5-7-14)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3 |
Clave InChI |
WTDRYWUNTPDPRZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


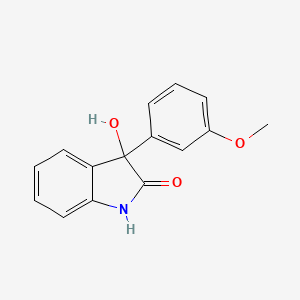
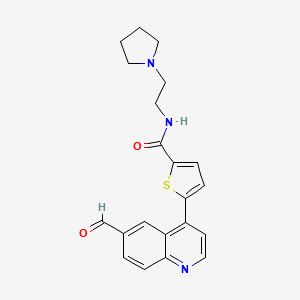
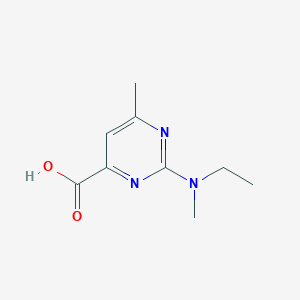
![2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940461.png)
